molecular formula C21H22N4O2 B3808169 2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide

Cat. No. B3808169
M. Wt: 362.4 g/mol
InChI Key: OGYQFXDHXMJJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for future drug development.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. This compound has also been found to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to inhibit viral replication by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide in lab experiments is its broad range of biological activities. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, which make it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide. One potential direction is the development of this compound as a therapeutic agent for cancer. Another potential direction is the investigation of this compound's potential use in treating neurological disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(14-25-15-22-18-8-4-5-9-19(18)25)23-17-12-21(27)24(13-17)11-10-16-6-2-1-3-7-16/h1-9,15,17H,10-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYQFXDHXMJJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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